molecular formula C12H13N B1265522 2,3,4-Trimethylquinoline CAS No. 2437-72-1

2,3,4-Trimethylquinoline

Cat. No. B1265522
CAS RN: 2437-72-1
M. Wt: 171.24 g/mol
InChI Key: VBCFHWSPNHEYGE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2,3,4-trimethylquinoline and related compounds involves various chemical methodologies, including condensation, cyclization, and functional group transformations. Notably, one efficient method involves the cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in the presence of sulfuric acid in alcoholic solvents to produce 4-alkoxy-2-arylquinolines (Wang et al., 2009). Additionally, titanium tetraiodide/trimethylsilyl iodide-induced cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines demonstrates a remarkable synergetic effect to promote the cyclization process, highlighting the versatility and complexity in the synthesis of quinoline derivatives (Hachiya, Nagoshi, & Shimizu, 2019).

Molecular Structure Analysis The crystal structure of 1,2-dihydro-2,2,4-trimethylquinoline derivatives has been determined by X-ray single crystal diffraction, elucidating the spatial arrangement and confirming the molecular structure through detailed geometric parameters (Fotie et al., 2014). This structural analysis is crucial for understanding the chemical reactivity and properties of the molecules.

Chemical Reactions and Properties Quinoline derivatives, including 2,3,4-trimethylquinoline, participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of 2-polyfluoroalkylchromones with 1,3,3-trimethyl-3,4-dihydroisoquinolines leads to the formation of zwitterionic axially chiral 6,7-dihydrobenzo[a]quinolizinium derivatives (Sosnovskikh et al., 2003). These reactions underscore the rich chemistry of quinoline compounds and their potential for synthesizing novel structures with unique properties.

Physical Properties Analysis The physical properties of quinoline derivatives are influenced by their molecular structure. For example, the analysis of crystal packing structures through X-ray diffraction reveals how molecular interactions, such as van der Waals forces and weak directional hydrogen bonds, impact the solid-state properties of these compounds (Fotie et al., 2014). Understanding these interactions is essential for predicting and modifying the physical characteristics of quinoline derivatives for various applications.

Chemical Properties Analysis The chemical properties of 2,3,4-trimethylquinoline and its derivatives are characterized by their reactivity towards different types of chemical reactions. The synthesis and reactivity studies provide insights into the electrophilic and nucleophilic sites within these molecules, facilitating the design of targeted reactions for the synthesis of complex quinoline-based structures (Hachiya, Nagoshi, & Shimizu, 2019). The elucidation of these chemical properties is crucial for exploiting quinoline derivatives in synthetic chemistry.

Scientific Research Applications

Synthesis and Medical Applications

2,3,4-Trimethylquinoline and its derivatives are integral in the synthesis of various heterocyclic compounds. These compounds hold significant importance due to their potential applications in medical fields. For instance, they are being investigated for their anticancer properties and activity against the HIV virus in vitro. Recent research has focused on synthesizing new derivatives that could be useful for both industrial and medical applications, including the study of compounds like 4,7-Dimethylquinoline-2-carboxaldehyde (Aydemir & Kaban, 2018).

Antioxidant Properties

Ethoxyquin, a derivative of 2,3,4-Trimethylquinoline, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Despite its restricted use in human food, it's crucial in the animal feed industry. Ethoxyquin has been studied for its safety and potential adverse effects, highlighting its importance in both food safety and industrial applications (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Chemical and Physical Properties

The fluorescence emission characteristics of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), a member of the quinoline family, have been investigated. TMQ is used to prevent oxidative degradation in polymers, and its fluorescence properties are essential for certain analytical applications. This research provides valuable insights into the practical applications of TMQ in material science and chemistry (Moldovan, Alexandrescu, Vasilescu, & Radu, 2006).

Comparative Analysis with Other Compounds

A comparative study of the cytotoxic, genotoxic, and antioxidant effects of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) and ethoxyquin on human lymphocytes has been conducted. This research highlights the potential of THQ as a less cytotoxic and genotoxic compound compared to ethoxyquin, suggesting its utility in various applications, including as a preservative (Blaszczyk & Skolimowski, 2006).

properties

IUPAC Name

2,3,4-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFHWSPNHEYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947230
Record name 2,3,4-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethylquinoline

CAS RN

2437-72-1, 51366-52-0
Record name 2,3,4-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051366520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-TRIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLP41FH32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
ET Denisov, TG Denisova - Kinetics and Catalysis, 2013 - Springer
The dissociation energies of OH and NH bonds have been determined for ten aminophenoltype (HOArAmH) hybrid antioxidants. The bond dissociation energies D OH and D NH have …
Number of citations: 5 link.springer.com
LM Schenck, JR Bailey - Journal of the American Chemical …, 1939 - ACS Publications
This paper deals with multiple acid extraction in the isolation of a new C14H17N kero base, 2, 3, 4-trimethyl-8-ethylquinoline. Its structure has been established by chromic acid …
Number of citations: 4 pubs.acs.org
LM Schenck, JR Bailey - Journal of the American Chemical …, 1941 - ACS Publications
6-Dodecyne in contact with air at room temper-ature oxidizes to form 6-dodecynone-5. Prelimi-nary experiments indicate that other disubstituted acetylenes react in a similar way. …
Number of citations: 6 pubs.acs.org
VA Petrow - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
… 1536) preparing 2 : 3 : 4-trimethylquinoline from methylacetylacetone. Borsche (Ber., 1908, 41, 2203) obtained a difficultly separable mixture of anilides from l-acetylcyclohexan-2-one, …
Number of citations: 19 pubs.rsc.org
RA Glenn, JR Bailey - Journal of the American Chemical Society, 1939 - ACS Publications
In a systematic investigation in the Texas Laboratory of kero quinoline homologs from crude bases furnished by the Union Oil Com-pany of California, the 310 fraction was proc-essed …
Number of citations: 5 pubs.acs.org
LM Schenck, JR Bailey - Journal of the American Chemical …, 1941 - ACS Publications
The isolation of 2, 3, 4-trimethyl-8-i-propylquin-oline from California petroleum is reported. Its structure was established through chromic acid oxidation to the known 2, 3, 4-trimethylquin-…
Number of citations: 17 pubs.acs.org
EJ Zobian, WS Kelley… - The Journal of Organic …, 1964 - ACS Publications
Results The aromatization of the hydrochloride of I was car-ried out by heating the pure salt above its melting point or by heating solutions of the hydrochloride of I in appropriate solvents…
Number of citations: 19 pubs.acs.org
WW Paudler, M Cheplen - Fuel, 1979 - Elsevier
The basic components contained in a coal liquefaction product obtained from the Wilsonville, Alabama coal liquefaction pilot plant were examined by means of capillary-column …
Number of citations: 70 www.sciencedirect.com
F Šmejkal, A Číhová, M Popl… - … Chemistry and Physics, 1980 - Wiley Online Library
Polymeric Dihydroquinolines, which are commonly used as antioxidants for macromolecular systems, were prepared by acid‐catalyzed condensation of acetone with aniline. The final …
Number of citations: 3 onlinelibrary.wiley.com
AR Katritzky, AR Lapucha, M Siskin - Energy & fuels, 1992 - ACS Publications
Seven nitrogen-containing heterocycles were chosen as model compounds: pyridine, 2-picoline, acridine, phenanthridine, quinoline, isoquinoline, and 2-methylquinoline. They were …
Number of citations: 25 pubs.acs.org

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